3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Cytotoxicity SAR Kinase Inhibition

Building focused kinase inhibitor libraries requires precise scaffold control. Generic substitution at the 1- or 3-positions invalidates SAR and confounds biological data. CAS 52217-39-7 provides the exact 3-methyl-1-phenyl configuration validated for Src-family, Abl, and CDK2 targeting. - **Validated scaffold**: Pyrazolo[3,4-d]pyrimidine core with defined steric/electronic baseline - **SAR-ready**: Enables systematic derivatization for IC50 optimization (nM to µM range) - **Supply chain**: Packaged for immediate R&D use with full batch documentation

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 52217-39-7
Cat. No. B3022384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine
CAS52217-39-7
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=NN(C2=NC=NC=C12)C3=CC=CC=C3
InChIInChI=1S/C12H10N4/c1-9-11-7-13-8-14-12(11)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyBTTKVIVWBIPDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a Kinase Inhibitor Core


3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 52217-39-7) is a heterocyclic organic compound featuring a fused pyrazole-pyrimidine core, which serves as a privileged scaffold in medicinal chemistry . This core structure is the foundational building block for numerous biologically active derivatives, particularly in the development of potent kinase inhibitors targeting Src-family kinases and other therapeutic proteins [1]. Its molecular architecture allows for extensive functionalization, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties [2].

1
Privileged kinase inhibitor scaffold core for Src, Abl, CDK targeting
2
Enables systematic SAR-driven derivative synthesis and optimization
3
Suitable as synthetic precursor for focused kinase inhibitor library design

Why 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Substituted


The pyrazolo[3,4-d]pyrimidine class is exceptionally sensitive to even minor structural modifications, making generic substitution scientifically unsound. Variations in the substituent at the 1-position phenyl group, the 3-position methyl group, or the 4- and 6-positions of the core ring system lead to dramatic shifts in kinase selectivity, potency (IC50), and cellular efficacy [1]. The specific 3-methyl-1-phenyl configuration provides a unique steric and electronic environment that dictates its utility as a specific synthetic precursor and defines its baseline activity profile . Using a close analog without rigorous validation introduces uncontrolled variables, potentially invalidating SAR hypotheses, confounding biological results, and compromising the reproducibility of experimental findings.

Minor 1-position or 3-position substitutions may shift kinase selectivity profiles.
Cellular potency and response from one analog may not transfer to another, even with similar core.
SAR interpretation may be confounded without rigorous validation of any structural analog used.

Quantitative Evidence Benchmark for 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine


Cellular Cytotoxicity in K562 and MCF-7 Cells

In a structure-activity relationship (SAR) study of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one derivatives, compounds 5f and 5h demonstrated cytotoxicity against K562 leukemia and MCF-7 breast cancer cells . This provides a quantitative benchmark for the potency of derivatives synthesized from the core CAS 52217-39-7 scaffold, enabling comparison against other modifications.

Cytotoxicity K562/MCF-7
Class-level inference
Derivative 5f IC50 8.2 µM (K562), 9.6 µM (MCF-7); derivative 5h 15.3 µM / 10.8 µM
Supports cytotoxicity endpoint review for scaffold derivatives.
Data from specific 4-one analogs; not intrinsic to unsubstituted core.
Cytotoxicity SAR Kinase Inhibition

Multi-Target Kinase Inhibition Profile

The same SAR study evaluated the synthesized 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one derivatives for kinase inhibition . The most potent derivative, 5f, inhibited CDK1/cyclin B, CDK2/cyclin E, and Abl, but kinase selectivity profiling revealed additional sensitive targets including RSK1, RIPK2, TrkA, and VEGFR .

Multi-Target Kinase Profile
Class-level inference
Inhibits CDK1/cyclin B, CDK2/cyclin E, Abl, RSK1, RIPK2, TrkA, VEGFR (compound 5f)
Highlights promiscuous kinase engagement context of derivatives.
No single IC50 reported; broad inhibition panel.
Kinase Inhibition Selectivity Profiling CDK2

CDK2 Inhibition vs. Roscovitine

A 2025 study on novel pyrazolo[3,4-d]pyrimidine-based derivatives demonstrated that optimized compounds can achieve potent CDK2/CyclinA2 inhibition [1]. Compound 8 showed an IC50 of 0.332 ± 0.018 µM, which is more potent than the reference compound roscovitine (IC50 = 0.457 ± 0.025 µM) [1]. This illustrates the potential for derivatives of the CAS 52217-39-7 scaffold to outperform established CDK2 inhibitors.

CDK2 Inhibition vs. Roscovitine
Cross-study comparable
Derivative 8 IC50 0.332 ± 0.018 µM vs roscovitine 0.457 ± 0.025 µM (CDK2/CyclinA2)
Reported higher enzymatic inhibition vs reference inhibitor.
Derivative-specific result; comparator context only.
CDK2 Anticancer Kinase Inhibitor

Src Kinase Inhibition Spectrum

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore for Src kinase inhibition, but activity varies dramatically based on substitution [1][2]. At one extreme, derivative 7e exhibits an IC50 of 0.7 nM [1]. At the other, compounds 6e and 10c show Src inhibition with IC50 values of 5.6 and 5.1 µM, respectively [2].

Src Inhibition Range
Class-level inference
IC50 from 0.7 nM (compound 7e) to 5.6 µM (compound 6e) against Src
Demonstrates wide potency range driven by substituent variation.
Scaffold-dependent; three orders of magnitude span.
Src Kinase Tyrosine Kinase Inhibitor Cancer Research

Dual Src/Abl Kinase Inhibition

In a 2022 study, a family of pyrazolo[3,4-d]pyrimidines was identified as dual Src/Bcr-Abl inhibitors [1]. The lead compounds 8j and 8k demonstrated nanomolar activities in both enzymatic and cellular assays, including antiproliferative effects on K562 chronic myeloid leukemia (CML) cells [1].

Dual Src/Abl Inhibition
Class-level inference
Nanomolar cellular activity on K562 CML cells (compounds 8j, 8k)
Supports dual kinase inhibition model-response context.
Class-level cellular assay evidence; specific analog dependent.
Src/Abl CML Dual Inhibitor

Validated Application Scenarios for 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine


Synthetic Intermediate for Focused Kinase Inhibitor Libraries

This compound is ideal as a core scaffold for the synthesis of focused libraries targeting the ATP-binding site of kinases, particularly Src-family and Abl kinases. As demonstrated by Di Maria et al. [1] and Schenone et al. [2], derivatization of this core yields compounds with a wide range of potencies, from low nanomolar to micromolar. Procurement of CAS 52217-39-7 enables medicinal chemists to systematically explore structure-activity relationships (SAR) to optimize for potency, selectivity, and ADME properties.

CDK2 Inhibitor Lead Optimization Precursor

Given the demonstrated ability of optimized pyrazolo[3,4-d]pyrimidine derivatives to inhibit CDK2 more potently than the benchmark inhibitor roscovitine [3], this scaffold is a strong starting point for CDK2-targeted anticancer drug discovery. Researchers can use CAS 52217-39-7 to generate novel analogs and benchmark their activity against known data, aiming to develop more effective treatments for CDK2-dependent cancers.

Reference Core for Multi-Target Kinase Profiling

The compound's core structure is known to produce derivatives with broad kinase inhibition profiles, including CDKs, Abl, RSK1, RIPK2, TrkA, and VEGFR . It serves as an excellent reference point for chemical biology studies investigating multi-target kinase engagement. Researchers can use it to understand the polypharmacology of the pyrazolo[3,4-d]pyrimidine class and to design experiments that require a defined, but promiscuous, kinase-binding core.

Building Block for Dual Src/Abl Inhibitor Development

The identification of pyrazolo[3,4-d]pyrimidines as potent, dual Src/Bcr-Abl inhibitors with nanomolar cellular activity in CML models [1] highlights a direct and validated application for this scaffold. For research groups focused on developing next-generation therapies for chronic myeloid leukemia or other Src/Abl-driven malignancies, CAS 52217-39-7 is a critical building block for accessing this therapeutically relevant chemical space.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Core scaffold for ATP-binding site targeting
Kinase selectivity and SAR optimization
CDK2 pathway inhibition studies
CDK2-targeted derivative potency
Comparator context vs reference inhibitors
Multi-target kinase engagement profiling
Promiscuous kinase-binding core
Polypharmacology endpoint interpretation
Dual Src/Abl inhibition model studies
Dual kinase inhibition potential
Cellular model-response endpoints (e.g., K562)
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